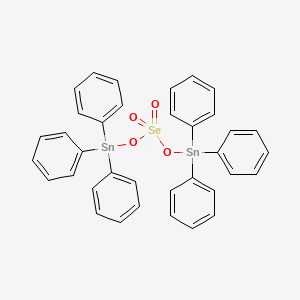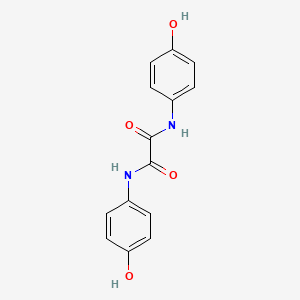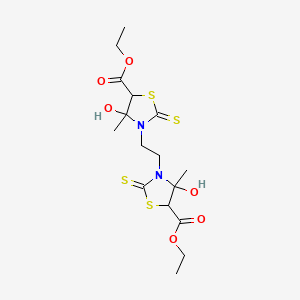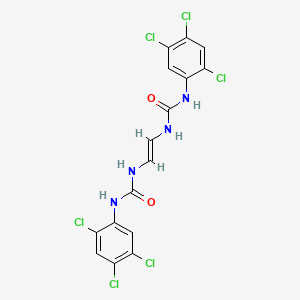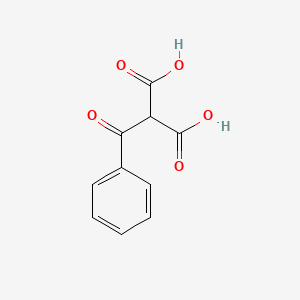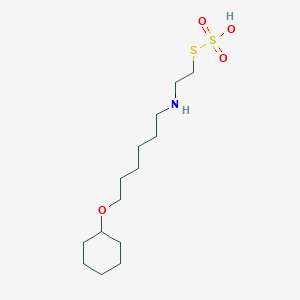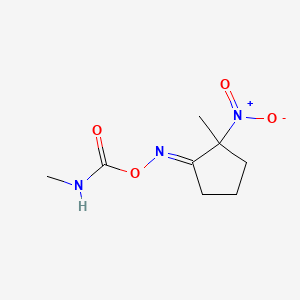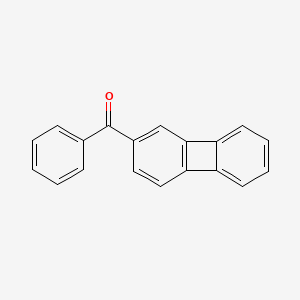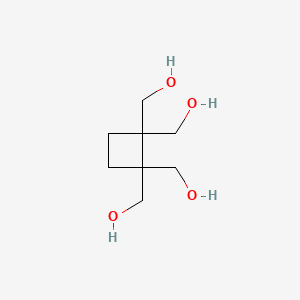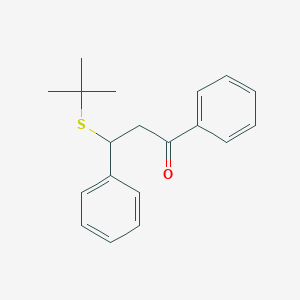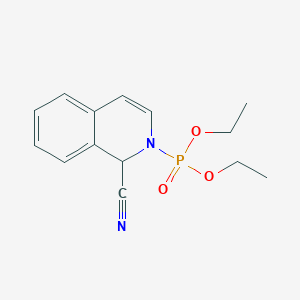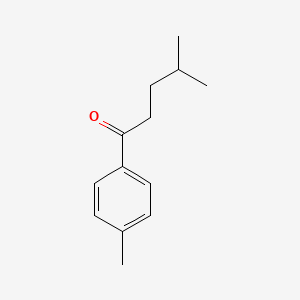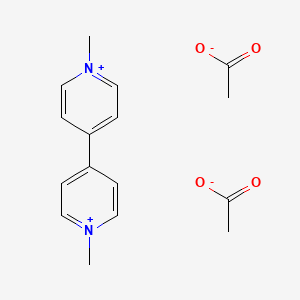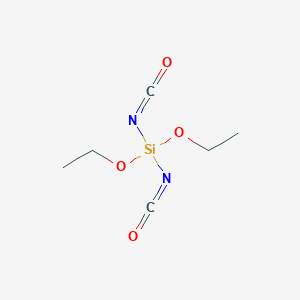
Diethoxy(diisocyanato)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethoxy(diisocyanato)silane is an organosilicon compound characterized by the presence of two ethoxy groups and two isocyanate groups attached to a silicon atom. This compound is known for its reactivity and versatility in various chemical processes, making it valuable in both academic research and industrial applications.
Preparation Methods
Diethoxy(diisocyanato)silane can be synthesized through the ethoxylation of tetraisocyanatosilane. The process involves the reaction of tetraisocyanatosilane with ethanol under controlled conditions to introduce ethoxy groups. The reaction is typically carried out in an ice bath to maintain low temperatures and prevent unwanted side reactions. The resulting product is then purified through distillation or other separation techniques to obtain pure this compound .
Chemical Reactions Analysis
Diethoxy(diisocyanato)silane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions.
Hydrolysis: When exposed to moisture, this compound undergoes hydrolysis, leading to the formation of silanols and isocyanic acid.
Substitution: this compound can also participate in substitution reactions with nucleophiles, leading to the replacement of ethoxy or isocyanate groups with other functional groups.
Scientific Research Applications
Diethoxy(diisocyanato)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and siloxane polymers.
Biology: In biological research, this compound is used for surface modification of biomaterials to enhance their biocompatibility and functionality.
Industry: this compound is used in the production of adhesives, sealants, and coatings.
Mechanism of Action
The mechanism of action of diethoxy(diisocyanato)silane involves its reactivity with nucleophiles, such as water, alcohols, and amines. The isocyanate groups readily react with these nucleophiles to form urea, urethane, or other derivatives. This reactivity is harnessed in various applications, including the formation of cross-linked polymers and surface modifications .
Comparison with Similar Compounds
Diethoxy(diisocyanato)silane can be compared with other similar compounds, such as tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane.
Tetraethoxysilane: Unlike this compound, tetraethoxysilane contains four ethoxy groups and is commonly used as a precursor for silica and silicate glasses.
Hexaethoxydisiloxane: This compound contains six ethoxy groups and forms four-membered cyclic siloxanes upon hydrolysis.
Octaethoxytrisiloxane: With eight ethoxy groups, this compound forms various membered cyclic siloxanes upon hydrolysis.
This compound is unique due to the presence of both ethoxy and isocyanate groups, which impart distinct reactivity and versatility compared to other ethoxysilanes .
Properties
CAS No. |
18544-43-9 |
|---|---|
Molecular Formula |
C6H10N2O4Si |
Molecular Weight |
202.24 g/mol |
IUPAC Name |
diethoxy(diisocyanato)silane |
InChI |
InChI=1S/C6H10N2O4Si/c1-3-11-13(7-5-9,8-6-10)12-4-2/h3-4H2,1-2H3 |
InChI Key |
BJBJVVDBSBYODX-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](N=C=O)(N=C=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


